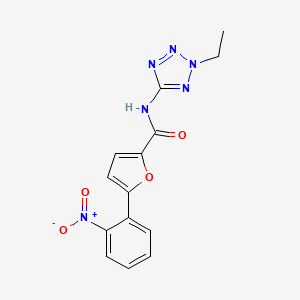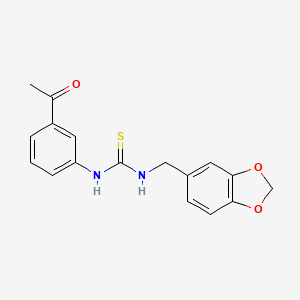
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-202 and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes and signaling pathways. In addition, this compound has been found to exhibit anti-inflammatory and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its toxicity and the need for further studies to determine its efficacy and safety in clinical trials.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea. These include:
1. Further studies to determine the efficacy and safety of this compound in clinical trials.
2. Investigation of the potential use of this compound in combination with other anti-cancer drugs.
3. Studies to determine the mechanism of action of this compound in treating viral infections.
4. Investigation of the potential use of this compound in treating inflammatory diseases.
5. Development of new synthetic methods for the production of this compound with improved purity and yield.
In conclusion, N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea is a chemical compound that has shown potential therapeutic applications in various fields of medicine. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, which can induce cell cycle arrest and apoptosis in cancer cells. Further studies are needed to determine its efficacy and safety in clinical trials and to investigate its potential use in treating viral infections and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea involves the reaction between 3-acetylphenyl isothiocyanate and 1,3-benzodioxol-5-ylmethylamine. The reaction is carried out in the presence of a solvent and a catalyst to yield the desired compound. The purity and yield of the compound can be improved by further purification techniques.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been tested in pre-clinical studies for its efficacy in treating various types of cancer, such as breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11(20)13-3-2-4-14(8-13)19-17(23)18-9-12-5-6-15-16(7-12)22-10-21-15/h2-8H,9-10H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHJUOISNSAJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
methanone](/img/structure/B5781780.png)
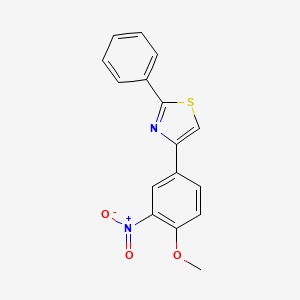
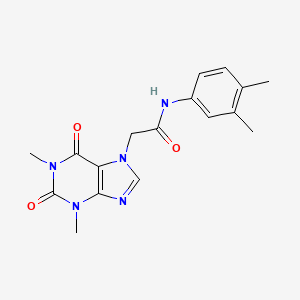
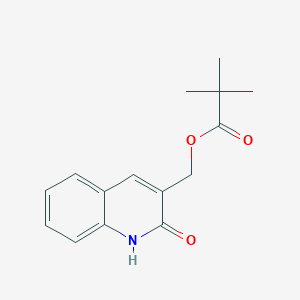
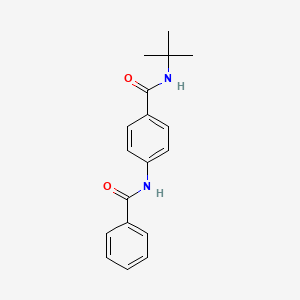
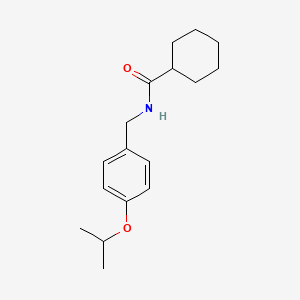
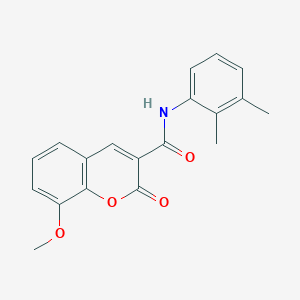
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)
